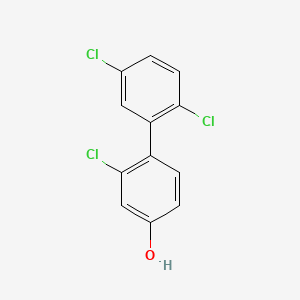

4-Hydroxy-2,2',5'-trichlorobiphenyl

Description

Contextualization of 4-Hydroxy-2,2',5'-trichlorobiphenyl within Polychlorinated Biphenyl (B1667301) (PCB) Metabolite Research

This compound is recognized as a metabolite of polychlorinated biphenyls (PCBs). nih.gov PCBs are a class of synthetic organic chemicals that were widely used in various industrial applications before being banned in many countries due to their environmental persistence and adverse health effects. nih.govnih.gov The metabolism of PCBs in organisms, including humans and wildlife, is a crucial area of study as it can lead to the formation of new compounds with different toxicological profiles. nih.gov

PCBs undergo metabolic transformation, primarily through oxidation reactions catalyzed by cytochrome P450 (CYP450) enzymes, leading to the formation of hydroxylated metabolites (OH-PCBs). nih.govnih.govmdpi.com this compound is one such metabolite. The position of the hydroxyl group and the chlorine atoms on the biphenyl structure is critical in determining the compound's chemical properties and biological activity. nih.govoup.com The nomenclature for these metabolites is based on the numbering system established for the parent PCBs. nih.gov

The study of OH-PCBs is essential because they have been detected in a wide array of environmental samples, including water, sediment, and the tissues of various organisms. nih.gov Their presence is not only a result of the metabolism of PCBs within organisms but also due to their formation in the environment through abiotic reactions and microbial degradation. nih.govnih.gov In fact, research has shown that some OH-PCBs are present in the original commercial PCB mixtures, known as Aroclors. nih.gov

Significance and Research Rationale for Investigating this compound

The investigation of this compound and other OH-PCBs is driven by several key factors. A primary concern is that these metabolites can exhibit greater biological activity and toxicity than their parent PCB compounds. nih.govmdpi.com This has raised significant environmental and health concerns.

Research has focused on the following areas:

Endocrine Disruption: Many OH-PCBs, including congeners structurally similar to this compound, have been shown to interact with hormone receptors. nih.govoup.com They can act as agonists or antagonists of estrogen receptors, potentially disrupting normal endocrine function. mdpi.comnih.govoup.com This has been demonstrated in various animal models, where exposure to certain OH-PCBs induced estrogenic effects. nih.govoup.comoup.com

Bioaccumulation and Transport: Although OH-PCBs are generally more water-soluble than their parent PCBs, they can still bioaccumulate in organisms. nih.gov Some OH-PCBs have a high binding affinity for transport proteins like transthyretin (TTR), which can lead to their retention in the blood and disruption of thyroid hormone transport. nih.govnih.gov This binding can also facilitate their transport across the placenta, potentially exposing the fetus. nih.gov

Neurodevelopmental Effects: There is growing interest in the potential neurotoxic effects of OH-PCBs. nih.gov Given their ability to cross the placental barrier and their potential to interfere with thyroid hormone function, which is critical for brain development, research is exploring the links between prenatal exposure to OH-PCBs and neurodevelopmental outcomes in children. nih.gov

Historical Overview of Research on Hydroxylated Polychlorinated Biphenyls (OH-PCBs)

Research on OH-PCBs has evolved significantly over the past few decades. Initially, the focus was primarily on the parent PCB compounds and their high persistence and lipophilicity. However, as analytical techniques improved, scientists began to identify and quantify PCB metabolites in biological and environmental samples.

Early Discoveries: The presence of OH-PCBs as metabolites in animals was established, with cytochrome P450-mediated oxidation identified as the primary metabolic pathway. nih.govnih.gov

Growing Concern in the 2000s: The early 2000s saw a surge in research on OH-PCBs as their detection in human and wildlife tissues became more common. nih.govnih.govdphen1.com Studies from this period highlighted their potential for endocrine disruption and other toxic effects at lower doses than the parent PCBs. nih.gov

Advancements in Analytical Methods: The development of sophisticated analytical techniques, such as gas chromatography with tandem mass spectrometry (GC-MS/MS) and high-performance liquid chromatography coupled to time-of-flight mass spectrometry (HPLC/TOF-MS), has been instrumental in the detection and quantification of a wide range of OH-PCB congeners in complex matrices like sediment and biological tissues. nih.govdphen1.com

Focus on Environmental Occurrence: More recent research has expanded to investigate the presence of OH-PCBs in abiotic matrices like sediment and water, revealing that they are more widespread than previously thought. nih.govacs.org The discovery of OH-PCBs in original Aroclor formulations also provided a new perspective on their sources in the environment. nih.gov

Current Research Directions: Contemporary research continues to explore the complex toxicology of individual OH-PCB congeners and their mixtures, their mechanisms of action, their role in human health and disease, and their environmental fate and transformation pathways. mdpi.comnih.govacs.org

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-(2,5-dichlorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3O/c13-7-1-4-11(14)10(5-7)9-3-2-8(16)6-12(9)15/h1-6,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOMKFRARJMTKCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Cl)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10202179 | |

| Record name | (1,1'-Biphenyl)-4-ol, 2,2',5'-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53905-33-2 | |

| Record name | 2,2′,5′-Trichloro-4-biphenylol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53905-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-4-ol, 2,2',5'-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053905332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Biphenyl)-4-ol, 2,2',5'-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Analytical Methodologies for the Detection and Quantification of 4 Hydroxy 2,2 ,5 Trichlorobiphenyl

Sample Preparation and Extraction Procedures from Environmental and Biological Matrices

The initial and one of the most critical stages in the analysis of 4-Hydroxy-2,2',5'-trichlorobiphenyl is the effective extraction of the analyte from the sample matrix. The choice of extraction technique depends on the nature of the matrix, whether environmental or biological, and the physicochemical properties of the compound.

For environmental matrices such as soil, sediment, and water, the primary goal is to efficiently separate the target analyte from a complex mixture of organic and inorganic components. Common techniques include:

Soxhlet Extraction: A classic and robust method for extracting PCBs and their metabolites from solid samples like soil and sediment. It involves continuous extraction with an organic solvent, such as a hexane/acetone mixture, over an extended period.

Ultrasonic-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt the sample matrix and enhance solvent penetration, leading to faster and more efficient extraction compared to traditional methods. It is often used for soil and sediment samples.

Solid-Phase Extraction (SPE): SPE has become a popular alternative to liquid-liquid extraction for aqueous samples. scispace.com It involves passing the water sample through a solid sorbent material that retains the analyte, which is then eluted with a small volume of an organic solvent. scispace.com C18 and C8 cartridges are commonly used for pre-concentrating hydrophobic compounds like this compound from water. scispace.com

Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction (ASE), this method uses elevated temperatures and pressures to increase the efficiency and speed of extraction from solid and semi-solid environmental samples.

| Extraction Technique | Matrix | Solvents | Advantages |

| Soxhlet Extraction | Soil, Sediment | Hexane/Acetone | Thorough, well-established |

| Ultrasonic-Assisted Extraction | Soil, Sediment | Dichloromethane/Hexane | Faster than Soxhlet |

| Solid-Phase Extraction | Water | Methanol (B129727), Dichloromethane | Reduced solvent use, high recovery |

| Pressurized Liquid Extraction | Soil, Sediment | Various organic solvents | Fast, efficient, automated |

The analysis of this compound in biological matrices such as plasma, serum, tissues, and eggs presents unique challenges due to the high lipid and protein content.

Liquid-Liquid Extraction (LLE): A conventional method where the sample is homogenized and partitioned between an aqueous and an immiscible organic solvent. researchgate.net For hydroxylated PCBs, a common approach involves initial extraction with a mixture of isopropanol and diethyl ether, followed by partitioning with hexane.

Solid-Phase Extraction (SPE): SPE is also widely used for biological samples. nih.gov For plasma, C2 solid-phase extraction has shown high efficiency for hydroxylated PCBs using n-hexane as the eluent. nih.gov A method for analyzing seven polychlorinated biphenyl (B1667301) residues in plasma involved liquid-liquid extraction followed by solid-phase extraction. nih.gov

Matrix Solid-Phase Dispersion (MSPD): This technique combines extraction and clean-up into a single step. The sample is blended with a solid sorbent (e.g., C18-bonded silica), and the resulting mixture is packed into a column. The analyte is then selectively eluted.

A detailed protocol for extracting PCB18 (2,2',5-trichlorobiphenyl) and its monohydroxylated metabolites from mouse tissues involves liquid-liquid extraction followed by solid-phase extraction cleanup. protocols.ioresearchgate.net

| Extraction Technique | Matrix | Key Steps |

| Liquid-Liquid Extraction | Plasma, Tissue | Homogenization, solvent partitioning (e.g., hexane, diethyl ether) |

| Solid-Phase Extraction | Plasma, Serum | Use of C2, C8, or C18 cartridges for extraction and clean-up |

| Matrix Solid-Phase Dispersion | Tissue | Blending of sample with sorbent, column elution |

Following extraction, the sample extract often contains co-extracted interfering compounds such as lipids, pigments, and other organic matter that can interfere with the final analysis. Therefore, a clean-up step is essential.

Silica Gel Chromatography: A widely used technique for separating compounds based on their polarity. researchgate.net A silica gel column can effectively remove polar interferences from the less polar this compound. researchgate.net Acidified silica gel (impregnated with sulfuric acid) is particularly effective for removing lipids. protocols.iooup.com

Florisil Chromatography: Florisil, a magnesium silicate adsorbent, is commonly used to separate PCBs and their metabolites from pesticides and other chlorinated compounds. researchgate.net Elution with solvents of increasing polarity allows for the fractionation of different compound classes. researchgate.net

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): These techniques separate molecules based on their size. researchgate.net GPC is highly effective for removing large molecules like lipids and polymers from the sample extract. researchgate.net

Alumina Chromatography: Similar to silica gel, alumina is a polar adsorbent used for clean-up and fractionation. The activity of the alumina can be adjusted by adding water, which allows for tailored separations.

A multi-layer silica gel column system has been developed to oxidize, reduce, and separate polar interferences in the analysis of dioxins and PCBs. sigmaaldrich.com

Chromatographic Separation Techniques for this compound

After extraction and clean-up, the final analytical step involves the separation and quantification of this compound using chromatographic techniques.

Gas chromatography is the most common technique for the analysis of PCBs and their hydroxylated metabolites. cdc.gov

Derivatization: Due to the polar nature and low volatility of the hydroxyl group, derivatization is often required before GC analysis. This process converts the hydroxyl group into a less polar and more volatile derivative. Common derivatizing agents include diazomethane (for methylation) or silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). Another method involves derivatization with methyl chloroformate. dphen1.com

Detectors:

Electron Capture Detector (ECD): The ECD is highly sensitive to halogenated compounds like PCBs and their derivatives, making it a suitable detector for trace-level analysis.

Mass Spectrometry (MS): GC coupled with mass spectrometry (GC-MS) provides both high sensitivity and structural information, allowing for the unambiguous identification and quantification of this compound. nih.govnih.gov High-resolution mass spectrometry (HRMS) offers even greater specificity and lower detection limits. dphen1.com

Columns: High-resolution capillary columns, such as those with a 5% diphenyl/95% dimethylpolysiloxane stationary phase (e.g., DB-5ms, TG-5SilMS), are typically used to achieve the necessary separation of different PCB congeners and their metabolites. cromlab-instruments.es

| GC Detector | Advantages | Disadvantages |

| Electron Capture Detector (ECD) | High sensitivity to halogenated compounds | Less selective than MS |

| Mass Spectrometry (MS) | High selectivity and structural confirmation | Can be more expensive than ECD |

| High-Resolution MS (HRMS) | Very high selectivity and sensitivity | Higher cost and complexity |

While GC is more established for PCB analysis, liquid chromatography, particularly high-performance liquid chromatography (HPLC), offers the advantage of analyzing hydroxylated PCBs without the need for derivatization. cdc.gov

HPLC-MS/MS: The coupling of HPLC with tandem mass spectrometry (MS/MS) provides a powerful tool for the direct analysis of this compound in complex matrices. nih.gov Reversed-phase columns (e.g., C18) are typically used for separation, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. scielo.br

HPLC with Time-of-Flight Mass Spectrometry (TOF-MS): HPLC coupled to TOF-MS has also been successfully applied for the analysis of underivatized phenolic organohalogens, including hydroxylated PCBs. dphen1.com

The use of online solid-phase extraction (SPE) coupled to liquid chromatography-tandem mass spectrometry further enhances the sensitivity and selectivity of the analysis. nih.gov

Mass Spectrometric and Other Detection Techniques for this compound

The accurate detection and quantification of this compound, a hydroxylated polychlorinated biphenyl (OH-PCB), are crucial for understanding its environmental fate and toxicological significance. Due to the complexity of environmental and biological matrices and the often low concentrations of these compounds, highly sensitive and selective analytical techniques are required. Mass spectrometry, coupled with chromatographic separation, stands as the primary tool for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS/MS, GC-HRMS)

Gas chromatography-mass spectrometry is a well-established technique for the analysis of persistent organic pollutants, including PCBs and their metabolites. thermofisher.com However, the direct analysis of OH-PCBs like this compound by GC can be challenging due to the polar hydroxyl group, which can cause poor chromatographic peak shape and interactions with the GC system. mdpi.com To overcome these issues, a derivatization step is typically employed to convert the hydroxyl group into a less polar and more volatile moiety. researchgate.net

Common derivatization reagents include diazomethane, which converts the hydroxyl group to a methoxy group (MeO-PCB), or other silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govsigmaaldrich.com This process not only improves chromatographic performance but can also enhance sensitivity and selectivity. researchgate.net For instance, a protocol for the extraction of 2,2′,5-trichlorobiphenyl (PCB18) and its monohydroxylated metabolites from serum for subsequent GC-MS/MS analysis has been described. researchgate.net

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) , particularly using a triple quadrupole (QqQ) mass analyzer, offers enhanced selectivity and sensitivity by utilizing multiple reaction monitoring (MRM). thermofisher.comshimadzu.co.kr This technique significantly reduces matrix interference, which is a common issue in complex environmental and biological samples. shimadzu.co.kr In MRM mode, a specific precursor ion of the derivatized analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This high selectivity allows for lower detection limits and more reliable quantification. thermofisher.comshimadzu.co.kr

Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) provides high mass accuracy, which allows for the determination of the elemental composition of ions. This capability is highly valuable for the confident identification of target analytes and for distinguishing them from co-eluting interferences with the same nominal mass. mdpi.com GC-HRMS has been successfully applied to the analysis of derivatized OH-PCBs in complex samples like bird eggs. dphen1.com

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| GC Column | Supelco SPB-Octyl capillary column (30 m, 0.25 mm i.d., 0.25 μm film thickness) | nih.gov |

| Ionization Mode | Electron Impact (EI), 70 eV | researchgate.net |

| MS Analyzer | Triple Quadrupole (QqQ) | nih.gov |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Derivatization | Methylation (e.g., with diazomethane) to form MeO-PCBs | nih.gov |

| Collision Energy | Optimized for each specific MRM transition | thermofisher.com |

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

In recent years, liquid chromatography coupled with mass spectrometry has emerged as a powerful alternative for the analysis of OH-PCBs, offering the significant advantage of direct analysis without the need for derivatization. researchgate.netnih.gov This simplifies sample preparation and avoids potential issues associated with the derivatization reaction, such as incomplete reactions or the introduction of contaminants. researchgate.net

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) , often utilizing Orbitrap or time-of-flight (TOF) mass analyzers, provides high-resolution and accurate mass data, which is invaluable for the identification and confirmation of OH-PCBs in complex matrices. nih.gov The electrospray ionization (ESI) source is typically operated in negative ion mode (ESI-), as the phenolic proton of the hydroxyl group is readily lost, forming a [M-H]⁻ ion. nih.gov The optimization of MS/MS parameters, including the selection of precursor and product ions and collision energies, is crucial for achieving high sensitivity and selectivity. nih.gov

The development of online solid-phase extraction (SPE) coupled to LC-MS/MS has further enhanced the utility of this technique for the rapid and sensitive determination of OH-PCBs in biological samples like human plasma. nih.gov This approach automates the sample cleanup and concentration steps, reducing sample handling and analysis time. nih.gov

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| LC Column | Reversed-phase (e.g., C18, 2.1 mm × 100 mm, 2 µm) | kyushu-u.ac.jp |

| Mobile Phase | Gradient elution with methanol/water or acetonitrile/water, often with a buffer like ammonium acetate | nih.govkyushu-u.ac.jp |

| Ionization Mode | Negative Electrospray Ionization (ESI-) | nih.govkyushu-u.ac.jp |

| MS Analyzer | Tandem Quadrupole (MS/MS) or High-Resolution (e.g., TOF, Orbitrap) | researchgate.netkyushu-u.ac.jp |

| Acquisition Mode | Selected Reaction Monitoring (SRM) for MS/MS or Full Scan/dd-MS2 for HRMS | kyushu-u.ac.jp |

Advanced Detection and Quantification Approaches

To address the challenges of analyzing a vast number of potential OH-PCB congeners, many of which are not available as analytical standards, advanced analytical strategies have been developed.

Atmospheric Pressure Gas Chromatography-Tandem Mass Spectrometry (APGC-MS/MS) is a newer technique that utilizes a "soft" ionization source, leading to less fragmentation and a more abundant molecular ion compared to traditional electron ionization. waters.comnih.gov This can improve sensitivity and selectivity for certain compounds. nih.gov

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) provides a significantly higher peak capacity and separation power compared to conventional one-dimensional GC. This is particularly useful for separating isomeric OH-PCBs and for the analysis of highly complex environmental samples.

A semi-target analytical method has been proposed for the quantification of unknown OH-PCBs. researchgate.net This approach relies on the correlation between the instrumental response and the number of chlorine atoms in the methoxylated PCB derivatives. researchgate.net By establishing these correlations using commercially available standards, it is possible to estimate the concentrations of OH-PCBs for which authentic standards are not available, although this introduces a higher level of uncertainty. nih.govresearchgate.net

Quality Assurance and Quality Control (QA/QC) in this compound Analysis

Rigorous quality assurance and quality control (QA/QC) procedures are essential to ensure the reliability and accuracy of data generated from the analysis of this compound. esslabshop.com These procedures should be implemented throughout the entire analytical process, from sample collection to final data reporting. cdc.gov

Key QA/QC measures include:

Method Blanks: Analysis of a clean matrix (e.g., solvent or certified clean sand) that is carried through the entire sample preparation and analysis procedure. Method blanks are used to assess potential contamination from reagents, glassware, and the laboratory environment. env.go.jp

Reagent and Solvent Blanks: Regular analysis of all reagents and solvents to ensure they are free from contamination. env.go.jp

Spiked Samples (Matrix Spikes): A known amount of the target analyte is added to a sample before extraction. The recovery of the spiked analyte is used to evaluate the efficiency of the extraction and analytical method in the specific sample matrix.

Surrogate Standards: A known amount of a compound that is chemically similar to the analyte of interest but not expected to be present in the sample is added to every sample before extraction. The recovery of the surrogate is monitored to assess the performance of the method for each individual sample. nih.gov

Certified Reference Materials (CRMs): Analysis of a reference material with a certified concentration of the target analyte. CRMs are crucial for validating the accuracy of the analytical method and ensuring the traceability of the results. esslabshop.com

Duplicate Analyses: Analyzing a subsample of the same sample twice to assess the precision of the method.

Calibration: The instrument must be calibrated using a series of standard solutions of known concentrations to establish a calibration curve. eurl-pesticides.eu The response of the analyte in the sample is then used to determine its concentration based on this curve. env.go.jp

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. These must be determined for the specific method and matrix being analyzed. nih.gov

By implementing a comprehensive QA/QC program, laboratories can ensure that the data generated for this compound are of high quality, reliable, and legally defensible.

Environmental Occurrence and Fate of 4 Hydroxy 2,2 ,5 Trichlorobiphenyl

Detection and Distribution in Environmental Compartments

Hydroxylated PCBs have been identified in a range of environmental samples, indicating their widespread distribution. nih.gov Their presence is a result of the transformation of parent PCB compounds in the environment. nih.gov

Aquatic Environments (Water, Sediment)

OH-PCBs have been detected in both water and sediment. nih.govnih.gov While specific concentrations for 4-hydroxy-2,2',5'-trichlorobiphenyl are not always detailed in broad environmental surveys, the presence of the broader OH-PCB class points to the potential for its occurrence. The transformation of PCBs into their hydroxylated metabolites can occur in these aquatic systems. nih.gov The large amounts of PCBs that were discharged into the environment often end up in soil and sediment, which then find their way into various aquatic environments. nih.gov The bioavailability of PCBs from sediment is influenced by factors such as the organic carbon content and particle size of the sediment. gov.bc.ca

Atmospheric Environments (Air, Precipitation)

PCBs are known to undergo atmospheric transport due to their relative volatility, leading to their deposition in various locations far from the original source. nih.gov Consequently, their transformation products, OH-PCBs, have also been detected in precipitation. nih.gov This indicates that this compound can be present in the atmosphere and be deposited back to terrestrial and aquatic environments through rain and snow.

Terrestrial Environments (Soil)

Given that large quantities of PCBs ultimately accumulate in soil, this environmental compartment serves as a significant reservoir. researchgate.netnih.gov The transformation of these parent PCBs can lead to the formation of this compound in the soil matrix.

Abiotic Formation and Transformation Pathways of this compound

The formation of this compound in the environment occurs through the abiotic degradation of its parent PCB congeners. nih.gov

Photolytic Degradation and Hydroxyl Radical Reactions

One of the primary abiotic pathways for the formation of OH-PCBs is through reactions with hydroxyl radicals (•OH). nih.gov These highly reactive radicals can be generated in the environment, particularly in aquatic systems, through photochemical processes involving substances like dissolved organic matter (DOM). nih.gov Under solar irradiation, DOM can produce reactive species, including hydroxyl radicals, which then react with PCBs to form hydroxylated derivatives. nih.gov

For instance, studies on the photosensitized degradation of 2,4',5-trichlorobiphenyl (B150608) (PCB 31) have shown that hydroxyl radicals play a significant role in its transformation, leading to the formation of hydroxy-trichlorobiphenyls. nih.gov The photolysis of chlorobiphenyls can lead to a number of degradation reactions. toxicdocs.org

Table 1: Factors Influencing Abiotic Formation

| Factor | Influence on this compound Formation/Degradation | Reference |

|---|---|---|

| Sunlight/UV Irradiation | Drives photolytic degradation of parent PCBs and can lead to the formation of hydroxylated products. | nih.govtoxicdocs.org |

| Hydroxyl Radicals (•OH) | Reacts with parent PCBs to form hydroxylated derivatives like this compound. | nih.govnih.gov |

| Dissolved Organic Matter (DOM) | Acts as a photosensitizer, absorbing sunlight and producing reactive species, including •OH, that degrade PCBs. | nih.gov |

Other Abiotic Chemical Reactions

Besides photolysis and reactions with hydroxyl radicals, other abiotic chemical reactions can contribute to the transformation of PCBs. The degradation of PCBs can be influenced by the presence of catalysts. For example, the photolytic decomposition of a mixture of 2,4,5- and 2,4,6-trichlorobiphenyls has been studied in the presence of tungsten oxide as a catalyst in methanol (B129727) under UV radiation. researchgate.net In some cases, the further oxidation of OH-PCBs can lead to the formation of quinones, which are highly reactive species. nih.gov

Compound Names Mentioned

Biotic Transformation and Biodegradation of this compound in Environmental Systems

The environmental persistence of polychlorinated biphenyls (PCBs) is significantly influenced by biotic processes. Hydroxylated PCB metabolites, such as this compound, are intermediary products in the complex cycle of PCB transformation. These compounds can be formed from parent PCBs by a variety of organisms and are themselves subject to further biological alteration. nih.govnih.gov Their phenolic nature makes them susceptible to enzymatic attack, leading to degradation pathways that can differ from their parent compounds. nih.gov

Microorganisms, including bacteria and fungi, are primary drivers of the environmental degradation of PCBs and their hydroxylated metabolites. researchgate.netnih.gov The transformation of these compounds is highly dependent on the microbial species, the specific congener, and environmental conditions.

Bacterial Degradation: Aerobic bacteria, particularly species from the genus Rhodococcus, have demonstrated the ability to degrade trichlorobiphenyls and their hydroxylated derivatives. nih.gov The degradation process for hydroxylated PCBs often involves enzymes of the biphenyl (B1667301) pathway, which is responsible for the breakdown of the parent compounds. ethz.ch Studies on Rhodococcus wratislaviensis have shown that it can effectively destroy both tetrachlorobiphenyls and their chemically-derived hydroxylated mixtures. bio-conferences.org The primary metabolites resulting from the bacterial degradation of hydroxylated PCBs are typically polychlorinated and hydroxy(polychloro)benzoic acids. nih.gov This suggests a pathway involving the cleavage of the biphenyl structure, which can potentially lead to complete mineralization into carbon dioxide, water, and chlorine compounds. nih.gov

Research on Pseudomonas sp. has identified specific enzymatic machinery, such as 2-hydroxybiphenyl 3-monooxygenase encoded by the hbpA gene, as being responsible for the transformation of a range of mono-, di-, and trichlorinated OH-PCBs. nih.gov This indicates that bacteria have evolved specialized enzymes to process these hydroxylated aromatic compounds.

Fungal Degradation: Ligninolytic fungi, or white-rot fungi, possess powerful extracellular enzyme systems capable of degrading a wide array of persistent organic pollutants, including hydroxylated PCBs. nih.gov Fungi such as Pleurotus ostreatus utilize enzymes like laccase and manganese-dependent peroxidase to transform OH-PCBs. nih.gov The phenolic structure of OH-PCBs makes them more amenable to oxidation by fungal laccases compared to their non-hydroxylated parent PCBs. nih.gov

The transformation by fungi can proceed through different routes. One documented pathway is the formation of dimers through the action of laccase. nih.gov Another significant pathway involves the formation of chlorinated hydroxydibenzofurans, which have been identified during the degradation of OH-PCBs by the extracellular enzymes of P. ostreatus. nih.gov This demonstrates that fungal degradation can lead to different end-products than bacterial pathways.

| Microorganism Type | Key Genera/Species | Enzymes Involved | Transformation Products |

| Bacteria | Rhodococcus sp. nih.govbio-conferences.org | Biphenyl pathway enzymes | Polychloro- and hydroxy(polychloro)benzoic acids nih.gov |

| Pseudomonas sp. nih.gov | 2-hydroxybiphenyl 3-monooxygenase nih.gov | Further oxidized metabolites nih.gov | |

| Fungi | Pleurotus ostreatus nih.gov | Laccase, Manganese-dependent peroxidase nih.gov | Dimers, Chlorinated hydroxydibenzofurans nih.gov |

| Pycnoporus cinnabarinus nih.gov | Laccase nih.gov | Dimers, Dihydroxylated and quinone products nih.gov |

Higher plants contribute to the environmental fate of PCBs and their metabolites through uptake, accumulation, and transformation. nih.govnih.gov The process, often referred to as the "green liver" model, involves a series of metabolic reactions that can alter the chemical structure of these contaminants. nih.gov

Uptake and Translocation: Plants can absorb PCBs and their hydroxylated metabolites from the soil through their root systems. nih.govnih.gov Studies on various plant species, including hybrid poplars, have shown that while uptake into the roots is significant, translocation to the aerial parts (stems and leaves) is often limited. nih.govnih.gov The extent of uptake and translocation is dependent on the plant species and the specific properties of the chemical congener, such as its degree of chlorination and lipophilicity. nih.govnih.gov For instance, research on hybrid poplar plants demonstrated that a greater proportion of lesser-chlorinated PCBs were found inside the root tissue compared to what was merely sorbed to the root surface. nih.gov

Metabolism: Once inside plant tissues, PCBs can undergo metabolic transformation. The initial step (Phase I) is typically an oxidation reaction catalyzed by enzymes like cytochrome P-450 monooxygenases or peroxidases. nih.govcore.ac.uk This process is what generates monohydroxylated derivatives, such as this compound, from the parent PCB congeners. nih.gov Field studies at e-waste sites have detected significantly nonracemic residues of chiral PCBs in plant leaves, providing strong evidence of enantioselective metabolism occurring within the plant, likely mediated by enzymes. core.ac.uk

While the formation of OH-PCBs from parent PCBs in plants is established, these hydroxylated metabolites are also subject to further metabolism (Phase II), where they can be conjugated with endogenous molecules like sugars or amino acids. This process generally increases the water solubility of the compound, facilitating its sequestration in vacuoles or incorporation into cell wall components.

| Process | Description | Key Findings |

| Uptake | Absorption of the compound from the environment (soil, water) into plant tissues, primarily roots. nih.govnih.gov | Higher concentrations are typically found in roots compared to shoots. Uptake varies significantly between plant species. nih.govnih.gov |

| Translocation | Movement of the compound from the roots to other parts of the plant, such as stems and leaves. nih.govnih.gov | Generally limited for PCBs and their metabolites, though some translocation to aerial parts occurs. nih.govnih.gov |

| Metabolism | Biotransformation within plant tissues, often following the "green liver" model. nih.gov | Involves oxidation (e.g., via cytochrome P-450) to form hydroxylated metabolites, followed by conjugation reactions. nih.govcore.ac.uk |

Bioaccumulation, Biomagnification, and Trophic Transfer of this compound in Ecosystems

Bioaccumulation is the process by which organisms absorb a substance at a rate faster than at which the substance is lost. When this occurs through the consumption of contaminated food, it leads to biomagnification, where the concentration of the toxin increases at successively higher levels in the food chain. wikipedia.orggreenfacts.org Both parent PCBs and their hydroxylated metabolites are lipophilic and persistent, making them prone to these processes. nih.govwikipedia.org

OH-PCBs have been detected in the tissues and blood of a wide range of wildlife, including fish, birds, and marine mammals. nih.govnih.gov Their presence in these organisms can result from two primary pathways: the metabolic transformation of ingested parent PCBs or the direct ingestion of OH-PCBs that have been formed by other organisms in the environment. nih.govnih.gov

Studies on aquatic food webs have shown that PCBs biomagnify with increasing trophic level. nih.gov For example, in Lake Michigan's lower food web, biomagnification factors (BMFs) indicated that AHH-inducing PCBs were highly conserved and accumulated to a greater degree than other congeners. nih.gov In fish, the biotransformation of parent PCBs is a significant source of circulating OH-PCBs. Research on rainbow trout exposed to a PCB mixture found eight different OH-PCBs in their plasma, which were absent in their food, demonstrating in-vivo formation and accumulation. nih.gov

In terrestrial ecosystems, organisms like earthworms can accumulate OH-PCBs from contaminated soil, making these metabolites available to predators higher up the food chain. greenfacts.org Similarly, in coastal ecosystems, filter-feeding organisms like mussels can concentrate PCBs from the water column and deposit them in sediments in a highly bioavailable form, enhancing their transfer to other species such as crabs. vliz.be This highlights how the activities of some organisms can control the bioavailability and subsequent biomagnification of these compounds throughout the food web. vliz.be

The lipophilic nature of this compound, while slightly reduced by the hydroxyl group compared to its parent, still allows it to be stored in the fatty tissues of organisms, facilitating its retention and transfer through trophic levels. nih.govgreenfacts.org

| Ecological Process | Definition | Relevance to this compound |

| Bioaccumulation | Net accumulation of a chemical by an organism from all sources (water, air, food). greenfacts.org | OH-PCBs are detected in a wide range of wildlife, indicating they are taken up and retained in tissues. nih.govnih.gov |

| Biomagnification | The increasing concentration of a chemical in the tissues of organisms at successively higher levels in a food chain. wikipedia.orgnih.gov | Parent PCBs are known to biomagnify. OH-PCBs are transferred through trophic levels, either via metabolism of parent PCBs or direct consumption. nih.govnih.govnih.gov |

| Trophic Transfer | The movement of contaminants from one trophic level to the next through predation. greenfacts.orgvliz.be | Documented for parent PCBs in aquatic and terrestrial food webs. The presence of OH-PCBs in top predators confirms their trophic transfer. nih.govnih.govnih.govvliz.be |

Biological Metabolism and Biotransformation of 4 Hydroxy 2,2 ,5 Trichlorobiphenyl

In Vitro Metabolic Pathways in Cellular and Subcellular Systems

In vitro studies using cellular and subcellular fractions, such as liver microsomes and cell lines, are crucial for elucidating the specific enzymatic processes involved in the metabolism of xenobiotics. For 4-Hydroxy-2,2',5'-trichlorobiphenyl, these pathways include its formation from a parent PCB and its potential for further conjugation or transformation.

The primary formation route of this compound is the metabolic hydroxylation of its parent congener, 2,2',5'-trichlorobiphenyl. This reaction is catalyzed by the superfamily of heme-containing enzymes known as cytochrome P450 (CYP) monooxygenases. nih.gov These enzymes, abundant in the liver, introduce a hydroxyl (-OH) group onto the biphenyl (B1667301) structure, increasing its polarity. nih.gov The degradation of PCBs is initiated by these CYP enzymes, which oxidize them into hydroxylated metabolites. nih.gov

The specific CYP isoforms involved in the metabolism of lower-chlorinated PCBs, such as the trichlorobiphenyl parent of the title compound, have been identified in various models. For instance, studies on the related congener PCB 28 (2,4,4'-trichlorobiphenyl) in Drosophila melanogaster identified several fly CYPs whose human orthologs, including CYP1A2, were confirmed to be involved in its metabolism. nih.gov It is understood that metabolites generated by hepatic enzymes can exhibit different biological activities than the parent compound due to these structural changes. While direct studies on the further hydroxylation of this compound are limited, the initial oxidative step is a critical event in its bioactivation.

Table 1: Key Enzyme Families in the Metabolism of Hydroxylated PCBs

| Enzyme Family | Metabolic Role | Substrate | Product |

|---|---|---|---|

| Cytochrome P450 (CYP) | Phase I Oxidation (Hydroxylation) | Parent PCB (e.g., 2,2',5'-trichlorobiphenyl) | Hydroxylated PCB (e.g., this compound) |

| Sulfotransferases (SULTs) | Phase II Conjugation (Sulfation) | Hydroxylated PCB | PCB Sulfate (B86663) Ester |

| UDP-Glucuronosyltransferases (UGTs) | Phase II Conjugation (Glucuronidation) | Hydroxylated PCB | PCB Glucuronide Conjugate |

The presence of a hydroxyl group on this compound makes it a prime candidate for Phase II conjugation reactions. These reactions further increase the water solubility of the metabolite, facilitating its excretion from the body. The two main conjugation pathways for hydroxylated PCBs (OH-PCBs) are sulfation and glucuronidation.

Sulfation: This reaction is catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonate group from a donor molecule (PAPS) to the hydroxyl group of the OH-PCB. Recent studies have identified PCB sulfate esters as a major product of PCB metabolism. nih.gov Research on various OH-PCBs has shown that sulfate esters can be formed and may possess their own biological activities. nih.gov For example, the sulfate ester of 4'-HO-PCB 3, a different but structurally related compound, has been synthesized and studied. nih.gov

Glucuronidation: This pathway involves UDP-glucuronosyltransferases (UGTs), which conjugate the hydroxyl group with glucuronic acid. This process also significantly enhances the hydrophilicity of the metabolite.

The efficiency of these conjugation reactions is highly dependent on the specific structure of the OH-PCB, including the position of the hydroxyl group and the chlorine atoms.

The metabolic activation of PCBs can lead to the formation of chemically reactive intermediates that can covalently bind to cellular macromolecules like proteins and RNA. nih.gov The initial CYP-mediated hydroxylation of the parent 2,2',5'-trichlorobiphenyl can proceed through a highly reactive arene oxide intermediate. This epoxide can then rearrange to form the stable hydroxylated metabolite, this compound.

Alternatively, the hydroxylated metabolite itself can be a substrate for further oxidation. This compound could theoretically be oxidized to a catechol (a dihydroxy-biphenyl), which can then be further oxidized to a semiquinone and a highly reactive quinone. nih.gov These quinone species are electrophilic and can form adducts with cellular components. Studies with other PCBs have demonstrated the formation of active metabolites capable of covalently binding to macromolecules in microsomal incubations. nih.gov The addition of glutathione (B108866) to such systems can inhibit this binding, suggesting the formation of glutathione conjugates. nih.gov

Besides hydroxylation and conjugation, other transformations of PCBs can occur. Dechlorination, the removal of chlorine atoms, is a known metabolic pathway for parent PCBs, often carried out by microbial organisms but also observed in animal models. This process typically results in less chlorinated biphenyls. However, information regarding the dechlorination of an already hydroxylated metabolite like this compound is not available in the reviewed literature. Another potential, though less commonly detailed, pathway is the methylation of the hydroxyl group to form a methoxylated PCB.

In Vivo Biotransformation in Animal Models

In vivo studies are essential for understanding how an organism as a whole processes a compound, integrating absorption, distribution, metabolism, and excretion.

The metabolism of PCBs, including the formation of hydroxylated metabolites like this compound, is known to be highly dependent on the animal species. wikipedia.org These differences arise largely from variations in the expression levels and substrate specificity of CYP450 enzymes among species. wikipedia.org

For example, a study comparing the metabolism of PCB 28 between Drosophila melanogaster and human-derived enzyme systems found conserved pathways, indicating that some metabolic activation processes have been preserved through evolution. nih.gov In contrast, significant differences in PCB metabolism have been noted among aquatic species. Research on four sea turtle species found that green and hawksbill sea turtles had markedly higher rates of PCB 52 hydroxylation compared to olive ridley or loggerhead turtles, a difference attributed to higher expression of a P450 2-like protein. wikipedia.org

Therefore, the rate of formation of this compound from its parent congener, as well as its subsequent conjugation and excretion, would be expected to vary significantly across different animal species. This species-dependent metabolism is a critical factor in assessing the ultimate biological impact of PCB exposure.

Influence of Enzyme Induction on Biotransformation

The biotransformation of PCBs and their metabolites is significantly influenced by the activity of metabolic enzymes, which can be upregulated through a process known as enzyme induction. The primary enzymes responsible for the initial hydroxylation of the parent PCB are the cytochrome P450 (CYP) monooxygenases. nih.gov The parent compound of this compound, which is 2,2',5-trichlorobiphenyl, is known to be a weak inducer of pentoxyresorufin-O-deethylase (PROD) activity, which is a marker for the CYP2B1 enzyme.

Once formed, this compound undergoes further Phase II metabolism, primarily through conjugation reactions. These reactions, catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), increase the water solubility of the metabolite, facilitating its excretion. The induction of these Phase II enzymes can, therefore, accelerate the detoxification and elimination of hydroxylated PCBs. While specific studies on the influence of enzyme induction on the direct biotransformation of this compound are limited, the general principles of xenobiotic metabolism suggest that inducers of UGTs and SULTs would likely enhance its conjugation and subsequent clearance.

The induction of CYP enzymes can also lead to further oxidation of hydroxylated PCBs to form dihydroxy (catechol) and quinone metabolites. These reactive intermediates can potentially bind to cellular macromolecules, contributing to toxicity. Therefore, the balance between Phase I and Phase II enzyme induction is a critical determinant of the ultimate biological effect of this compound.

Excretion Pathways of Metabolites

The excretion of this compound and its subsequent metabolites is a crucial step in its elimination from the body. Due to their increased polarity, hydroxylated metabolites are more readily excreted than their parent PCB congeners. nih.gov The primary routes of excretion for PCB metabolites are through the bile into the feces, and to a lesser extent, in the urine. nih.govresearchgate.net

Studies on closely related trichlorobiphenyls in rats have provided insights into the probable excretion pathways. For instance, research on 2,4',5-trichlorobiphenyl (B150608) revealed that a significant portion of its metabolites is excreted via the mercapturic acid pathway in the bile. nih.govresearchgate.net This pathway involves conjugation with glutathione, followed by enzymatic cleavage to a cysteine conjugate and subsequent N-acetylation.

Furthermore, methylthio-, methylsulfinyl-, and methylsulfonyl-containing metabolites have been identified as major fecal metabolites in rats exposed to 2,4',5-trichlorobiphenyl. nih.gov It is plausible that this compound also undergoes these metabolic transformations, leading to excretion of sulfur-containing derivatives in the feces. Conjugation with glucuronic acid is another major pathway that facilitates biliary and urinary excretion of hydroxylated PCBs. nih.gov The relative importance of these different excretion pathways can vary depending on the animal species and the specific isomer.

| Potential Metabolite Type | Likely Excretion Route | Supporting Evidence from Related Compounds |

| Glucuronide Conjugates | Bile, Urine | General pathway for hydroxylated xenobiotics. nih.gov |

| Sulfate Conjugates | Bile, Urine | Alternative conjugation pathway. |

| Mercapturic Acid Pathway Metabolites | Bile | Major pathway for 2,4',5-trichlorobiphenyl in rats. nih.govresearchgate.net |

| Methylthio Derivatives | Feces | Major fecal metabolites for 2,4',5-trichlorobiphenyl in rats. nih.gov |

| Methylsulfonyl Derivatives | Feces | Found in feces of rats exposed to 2,4',5-trichlorobiphenyl. nih.gov |

This table is based on data from related trichlorobiphenyls and represents potential pathways for this compound.

Comparative Metabolism of this compound Across Biological Systems

The metabolism of this compound can differ significantly across various biological systems, including different animal species and microorganisms. These differences in metabolic capacity can lead to variations in the persistence and potential toxicity of the compound.

In mammalian systems, such as rats, the metabolism of trichlorobiphenyls is well-documented, leading to the formation of hydroxylated, dechlorinated, and sulfur-containing metabolites that are subsequently excreted. nih.govresearchgate.net The specific position of hydroxylation and the subsequent metabolic steps can be species-dependent.

In aquatic organisms, such as fish, the metabolism of PCBs is generally slower than in mammals. However, fish are capable of metabolizing some PCB congeners to hydroxylated metabolites. For example, studies in rainbow trout have demonstrated the estrogenic effects of other hydroxylated trichlorobiphenyls, indicating that these metabolites are formed and are biologically active within these organisms. The capacity for further conjugation and excretion in fish can influence the bioaccumulation potential of these hydroxylated metabolites.

Bacterial metabolism of hydroxylated PCBs has also been investigated. Some soil bacteria, such as Pseudomonas sp., have been shown to possess enzymatic machinery capable of transforming a range of mono-, di-, and trichlorinated OH-PCBs. nih.gov This suggests a potential for microbial degradation of this compound in contaminated environments, which could represent a natural attenuation pathway.

| Biological System | Metabolic Capability Regarding Trichlorobiphenyls | Key Findings from Related Compounds |

| Mammals (e.g., Rats) | Capable of hydroxylation, dechlorination, and conjugation. | Formation of various hydroxylated and sulfur-containing metabolites with excretion in bile and feces. nih.govresearchgate.net |

| Fish (e.g., Rainbow Trout) | Generally slower metabolism than mammals, but capable of hydroxylation. | Hydroxylated metabolites can be formed and may exert biological effects. |

| Bacteria (e.g., Pseudomonas sp.) | Some species can transform hydroxylated PCBs. | Potential for biodegradation in the environment. nih.gov |

This table provides a comparative overview based on studies of related trichlorobiphenyls and their hydroxylated metabolites.

Mechanistic Toxicology and Ecotoxicology of 4 Hydroxy 2,2 ,5 Trichlorobiphenyl

Molecular and Cellular Mechanisms of Action

The toxicity of 4-Hydroxy-2,2',5'-trichlorobiphenyl stems from its ability to interact with and disrupt various essential biological pathways. These mechanisms include binding to the aryl hydrocarbon receptor, interfering with hormonal systems, inhibiting crucial enzymes, and inducing oxidative stress.

Interference with Endogenous Hormone Systems (e.g., Estrogenic, Thyroidogenic Effects)

This compound and other hydroxylated PCBs are recognized as endocrine-disrupting chemicals due to their structural similarity to endogenous hormones, particularly estrogens and thyroid hormones. researchgate.net

Estrogenic Effects:

Hydroxylated PCBs can exhibit both estrogenic (agonist) and anti-estrogenic (antagonist) activities by interacting with estrogen receptors (ERs). nih.gov The specific effect often depends on the congener's structure, including the degree and position of chlorine atoms. nih.govoup.com For instance, some 4-hydroxylated PCBs have demonstrated significant estrogenic activity in both in vitro and in vivo studies. nih.govnih.gov In juvenile rainbow trout, exposure to certain hydroxylated PCBs induced the production of vitellogenin, an egg yolk protein precursor and a well-established biomarker for estrogenic activity. nih.govoup.com This indicates that these compounds can bind to and activate hepatic estrogen receptors. nih.gov

Thyroidogenic Effects:

Several hydroxylated PCBs have been shown to interfere with the thyroid hormone system. They can competitively bind to transthyretin (TTR), a transport protein for thyroid hormones and vitamin A, with some metabolites exhibiting binding affinities similar to the natural hormone thyroxine. nih.govresearchgate.net This competition can disrupt the transport and homeostasis of thyroid hormones. Furthermore, some 4-hydroxylated PCBs have been found to inhibit the binding of triiodothyronine (T3) to the thyroid hormone receptor (TR). nih.gov This direct interaction with the receptor can either mimic or block the action of thyroid hormones, leading to disruptions in thyroid-dependent processes such as growth and development. nih.gov

The endocrine-disrupting properties of hydroxylated PCBs are a significant concern, as they can lead to adverse reproductive, developmental, and metabolic effects in exposed organisms. nih.govendocrinedisruption.org

Enzyme Inhibition and Modulation (e.g., Sulfotransferases, Cytochrome P450s)

This compound and its counterparts can significantly modulate the activity of key metabolic enzymes, including sulfotransferases (SULTs) and cytochrome P450s (CYPs).

Sulfotransferases (SULTs):

SULTs are crucial for the metabolism and detoxification of a wide range of endogenous and xenobiotic compounds by catalyzing their sulfation. nih.gov Hydroxylated PCBs can act as both substrates and inhibitors of these enzymes. nih.gov Studies have shown that while some OH-PCBs are sulfated by SULTs, others can potently inhibit the sulfation of endogenous molecules like steroids. nih.govnih.gov The inhibitory action on SULTs can disrupt the normal metabolism of hormones and other signaling molecules, contributing to the endocrine-disrupting effects of these compounds. The specific interaction with SULTs is dependent on the congener structure, with certain substitution patterns favoring inhibition over sulfation. nih.gov

Cytochrome P450s (CYPs):

Cytochrome P450 enzymes are a major family of enzymes involved in the metabolism of PCBs and other xenobiotics. nih.govbiomolther.org The metabolism of PCBs by CYPs often leads to the formation of hydroxylated metabolites. nih.gov While this is a step towards detoxification, the resulting OH-PCBs can themselves be toxic. Furthermore, some PCBs and their metabolites can inhibit the activity of CYP enzymes. nih.gov This inhibition can impair the metabolism of other drugs and endogenous compounds, leading to potential drug-drug interactions and altered physiological processes. biomolther.org The induction of certain CYP isoforms, like CYP1A1, through AhR activation is a well-known effect of some PCBs and contributes to their toxicity through the generation of reactive metabolites and oxidative stress. mdpi.com

The modulation of these critical enzyme systems by this compound highlights a significant mechanism of its toxicity, impacting cellular homeostasis and the metabolism of both endogenous and foreign compounds.

Oxidative Stress Induction and DNA Damage

Exposure to PCBs and their metabolites, including this compound, can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and subsequent damage to cellular macromolecules like DNA. nih.govmdpi.com

One proposed mechanism for PCB-induced carcinogenesis is through the production of ROS or reactive oxygenated metabolites (ROM). nih.gov This can occur during the metabolic activation of PCBs by cytochrome P450 enzymes. mdpi.com The resulting oxidative stress can lead to lipid peroxidation and the formation of various DNA adducts, which are lesions on the DNA. nih.govepa.gov If not repaired, these adducts can interfere with DNA replication and transcription, potentially leading to mutations and an increased risk of cancer. nih.gov

Studies have shown that exposure to certain PCB congeners can cause single-strand breaks in DNA. nih.gov The formation of arene oxide intermediates during PCB metabolism is thought to be a key step in producing these DNA-damaging species. nih.gov Furthermore, research has demonstrated that some PCB metabolites can induce oxidative DNA damage in various cell types. mdpi.commdpi.com The induction of DNA double-strand breaks, a particularly severe form of DNA damage, has also been observed following exposure to certain chemicals that induce oxidative stress. mdpi.commdpi.com

The ability of this compound to induce oxidative stress and cause DNA damage represents a critical mechanism underlying its potential genotoxic and carcinogenic effects.

Ecotoxicological Impacts on Non-Human Organisms

The persistence and bioaccumulative nature of PCBs and their metabolites pose a significant threat to wildlife. gov.bc.ca this compound, as a metabolite of a common PCB congener, can have detrimental effects on various non-human organisms, particularly those in aquatic environments.

Aquatic Organisms (e.g., Fish, Invertebrates)

Aquatic ecosystems are particularly vulnerable to PCB contamination due to the direct discharge of industrial effluents and atmospheric deposition. PCBs can accumulate in sediments, providing a long-term source of exposure for benthic organisms. gov.bc.ca

Fish:

Fish are susceptible to the toxic effects of PCBs and their hydroxylated metabolites. oup.com As previously mentioned, exposure to certain hydroxylated PCBs can induce vitellogenin production in fish, indicating endocrine disruption. nih.govoup.com This can have profound impacts on reproductive success and population health. The bioaccumulation of PCBs in fish is well-documented, with concentrations in tissues often being several orders of magnitude higher than in the surrounding water. gov.bc.ca This biomagnification up the food chain poses a risk to piscivorous wildlife and humans.

Invertebrates:

Aquatic invertebrates, such as polychaetes, shrimp, and clams, are also affected by PCB contamination. gov.bc.ca They can accumulate PCBs from contaminated sediments and water. The bioavailability of PCBs from sediment to these organisms is influenced by factors such as sediment composition and the organic carbon content. gov.bc.ca While some studies have shown direct toxicity, a major concern is the role of invertebrates in transferring PCBs to higher trophic levels.

The ecotoxicological impacts of this compound and related compounds are a critical consideration for environmental risk assessment. Their ability to disrupt endocrine function and accumulate in aquatic food webs highlights the far-reaching consequences of PCB pollution.

Table of Research Findings on the Effects of Hydroxylated PCBs

| Organism/Cell Line | Compound(s) | Observed Effect | Reference(s) |

| Juvenile rainbow trout | 4-hydroxy-2',4',6'-trichlorobiphenyl | Induction of plasma vitellogenin (estrogenic effect) | nih.govoup.com |

| Rat pituitary cell line (GH3) | Various 4-hydroxylated PCBs | Inhibition of triiodothyronine binding to thyroid receptor; altered cell proliferation and growth hormone production | nih.gov |

| Rat liver epithelial cells (WB-F344) | 'Dioxin-like' PCBs and metabolites | Induction of cell proliferation associated with AhR activation | nih.gov |

| Various cell lines (N27, SH-SY5Y, HepG2) | Various hydroxylated PCBs | Varied cytotoxicity depending on congener and cell type | nih.gov |

Terrestrial Organisms (e.g., Wildlife)

The direct study of the mechanistic toxicology of this compound in terrestrial wildlife is limited. Much of the understanding is extrapolated from studies on parent PCB compounds, other OH-PCB congeners, or research on laboratory animals.

PCBs are known to be metabolized by cytochrome P450 enzymes into various metabolites, including hydroxylated forms like this compound. nih.gov This metabolic process, while intended to detoxify and facilitate excretion, can sometimes result in bioactivation, leading to metabolites with greater biological activity and toxicity than the original compound.

Research on the parent compound, 2,2',5,5'-tetrachlorobiphenyl (B50384) (PCB 52), in rats has shown that it can be metabolized to 4-OH-PCB 52. nih.govbiorxiv.org Following inhalation exposure in adolescent rats, 4-OH-PCB 52 was detected in various tissues, including the liver, lung, and serum, indicating its systemic distribution. nih.gov Furthermore, in vitro studies have demonstrated that 4-OH-PCB 52 exhibits low estrogenic activity. biorxiv.org

While direct evidence for this compound is scarce, studies on other trichlorobiphenyls and their hydroxylated metabolites provide insights into potential toxic mechanisms. For instance, the parent compound 2,4',5-trichlorobiphenyl (B150608) has been shown to affect the reproductive capacity of female mice.

Table 1: Effects of a Trichlorobiphenyl on a Terrestrial Organism

| Compound | Organism | Effect |

| 2,4',5-Trichlorobiphenyl | Mouse (female) | Reduced frequency of implanted ova |

It is plausible that as a hydroxylated metabolite, this compound could exert similar or even more potent effects on the reproductive and endocrine systems of terrestrial wildlife. The structural similarity of OH-PCBs to natural steroid hormones, such as estradiol, allows them to interact with hormone receptors, potentially leading to endocrine disruption. nih.gov

Population and Ecosystem-Level Effects

The impact of this compound at the population and ecosystem levels is not well-documented, and understanding is largely based on the broader knowledge of PCBs and other persistent organic pollutants (POPs).

The bioaccumulation and biomagnification of parent PCBs in terrestrial food webs are well-established phenomena. nih.gov As PCBs are transferred up the food chain, their concentrations increase in the tissues of organisms at higher trophic levels. Since this compound is a metabolite formed within organisms, its presence and potential for bioaccumulation are intrinsically linked to the exposure of wildlife to the parent PCB congener.

The endocrine-disrupting potential of OH-PCBs poses a significant threat to wildlife populations. nih.gov By interfering with hormonal signaling, these compounds can adversely affect reproduction, development, and behavior. For example, estrogenic effects can lead to altered sex ratios, reduced fertility, and developmental abnormalities in offspring. Such impacts at the individual level can translate to population-level declines over time.

While specific studies on the ecosystem-level effects of this compound are lacking, the general impact of PCBs on ecosystems is a cause for concern. The toxic effects on a range of organisms, from soil invertebrates to top predators, can disrupt community structure and ecosystem function. The persistence of these compounds in the environment means that they can exert long-term pressure on ecosystems. The degradation of the parent compound, 2,4',5-trichlorobiphenyl, can be influenced by environmental factors such as dissolved organic matter, which may affect the formation and fate of its hydroxylated metabolites in the environment.

Structure Activity Relationships Sar and Computational Studies of 4 Hydroxy 2,2 ,5 Trichlorobiphenyl

Correlating Structural Features with Biological Activity and Mechanistic Interactions

The biological activity of hydroxylated polychlorinated biphenyls (OH-PCBs), including 4-Hydroxy-2,2',5'-trichlorobiphenyl, is intricately linked to their three-dimensional structure. The position of the hydroxyl group and the chlorine atoms on the biphenyl (B1667301) rings are critical determinants of their ability to interact with biological receptors.

One of the primary mechanisms of action for many OH-PCBs is their interaction with nuclear receptors, particularly the estrogen receptors (ERα and ERβ). SAR studies have demonstrated that the hydroxyl group is a crucial feature for binding to these receptors. nih.gov Its position and orientation within the receptor's binding pocket are highly influential. For instance, the estrogenic activity of OH-PCBs is significantly influenced by the position of the hydroxyl substitution on the phenolic ring. nih.gov

Quantitative Structure-Activity Relationships (QSAR) and Molecular Modeling

QSAR models provide mathematical expressions that correlate the chemical structure of a compound with its biological activity. researchgate.net These models are invaluable for predicting the activity of new or untested compounds and for understanding the mechanistic basis of their action.

For OH-PCBs, QSAR studies have been instrumental in predicting their estrogenic potential. Both 2D and 3D-QSAR models have been developed. 2D-QSAR models for a range of OH-PCBs have shown that descriptors related to the hydroxyl group's position, the molecule's polarizability, and the presence of unsubstituted meta carbons on the phenolic ring are significant contributors to estrogenic activity. nih.gov

3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by mapping the steric and electrostatic fields of the molecules. Studies on OH-PCBs as ligands for the estrogen receptor β (ERβ) have utilized these methods to build predictive models and generate contour maps that highlight the structural features essential for enhanced activity. nih.gov These models, often combined with molecular docking simulations, help to visualize the binding modes of these compounds within the receptor's active site and identify key interactions, such as hydrogen bonds and pi-stacking, that stabilize the ligand-receptor complex. nih.govnih.gov

Table 1: Key Molecular Descriptors in QSAR Models for OH-PCBs

| Descriptor Type | Description | Relevance to Biological Activity |

|---|---|---|

| Constitutional | Molecular weight, number of specific atoms (e.g., chlorine). | Influences overall size and mass, which can affect transport and binding. |

| Topological | Connectivity indices, shape indices. | Describe the branching and shape of the molecule, impacting receptor fit. |

| Geometric | Molecular surface area, volume, planarity. | Crucial for determining how well the molecule fits into a receptor's binding pocket. |

| Electronic | Dipole moment, partial atomic charges, HOMO/LUMO energies. | Govern electrostatic interactions, hydrogen bonding capability, and reactivity. |

| Hydrophobic | LogP (octanol-water partition coefficient). | Affects absorption, distribution, and the ability to cross cell membranes. |

This table provides an interactive overview of common molecular descriptors used in QSAR studies of hydroxylated polychlorinated biphenyls.

In Silico Prediction of Environmental Fate and Biological Activity

In silico methods are increasingly employed to predict the environmental fate and potential toxicity of chemicals, reducing the need for extensive and costly experimental testing. nih.gov For this compound, these computational tools can estimate its persistence, bioaccumulation potential, and various biological activities.

Predicting the environmental fate of a compound involves estimating its behavior in different environmental compartments (air, water, soil, and biota). This includes predicting properties like water solubility, vapor pressure, and rates of degradation (e.g., biodegradation, photolysis). While specific models for this compound are not extensively documented in readily available literature, the general principles of QSAR and other computational models are applied to predict the biodegradability of chemical compounds. nih.gov These models often use structural fragments and physicochemical properties to estimate the likelihood of microbial degradation.

For biological activity prediction, in silico approaches can screen a compound against a vast number of potential biological targets. nih.gov This "target fishing" can help identify potential mechanisms of action and off-target effects. nih.gov For this compound, such predictions could be used to estimate its interaction with a wide range of receptors and enzymes beyond the well-studied estrogen receptors, thus providing a broader profile of its potential biological impact. These predictions are based on the similarity of the compound's structural and chemical features to those of known active molecules. nih.gov

Table 2: In Silico Prediction Endpoints for Environmental and Biological Assessment

| Prediction Category | Endpoint | Relevance |

|---|---|---|

| Environmental Fate | Biodegradability | Indicates the persistence of the compound in the environment. |

| Soil Sorption Coefficient (Koc) | Predicts the tendency of the compound to adhere to soil and sediment. | |

| Bioconcentration Factor (BCF) | Estimates the potential for the compound to accumulate in aquatic organisms. | |

| Biological Activity | Receptor Binding Affinity | Predicts the strength of interaction with specific biological targets (e.g., nuclear receptors). |

| Enzyme Inhibition/Induction | Estimates the potential to interfere with metabolic pathways. | |

| Toxicity Endpoints | Predicts potential adverse effects such as carcinogenicity, mutagenicity, and reproductive toxicity. |

This interactive table outlines key endpoints that can be predicted using in silico models for the environmental and biological assessment of chemical compounds like this compound.

Research Gaps and Future Directions in 4 Hydroxy 2,2 ,5 Trichlorobiphenyl Studies

Unresolved Questions and Challenges in Understanding 4-Hydroxy-2,2',5'-trichlorobiphenyl

Despite being identified as an environmental contaminant, a comprehensive understanding of this compound is hampered by several unresolved questions and analytical challenges.

A primary challenge lies in the synthesis and availability of analytical standards . The limited commercial availability of certified reference materials for this compound and other hydroxylated PCB (OH-PCB) congeners impedes accurate quantification in environmental and biological matrices. nih.govdphen1.com This scarcity of standards presents a significant obstacle to conducting comprehensive toxicological studies and environmental monitoring.

Furthermore, there is a substantial gap in the toxicological database for this specific compound. While studies have investigated the estrogenic effects of other OH-PCB isomers, such as 4-hydroxy-2',4',6'-trichlorobiphenyl, which was found to induce vitellogenin production in rainbow trout, specific data on the endocrine-disrupting potential and other toxic endpoints of this compound are lacking. nih.gov The complex metabolism of PCBs leads to a wide array of metabolites, and understanding the specific toxic role of each, including this compound, remains a critical challenge. nih.gov

The environmental fate and transport of this compound are also not fully characterized. While the general principles of PCB transport in the environment are known, such as their potential for long-range atmospheric transport and bioaccumulation in food chains, the specific partitioning behavior, degradation pathways, and persistence of this hydroxylated metabolite require further investigation. nih.govnih.govresearchgate.net The formation of even more polar metabolites, such as hydroxy-sulfonated-PCBs, from OH-PCBs adds another layer of complexity to their environmental fate. core.ac.uk

Finally, assessing the risk of exposure to this compound is challenging due to a lack of congener-specific data on its presence in various environmental compartments and human tissues. While studies have detected a range of OH-PCBs in human serum, specific data for this congener are often not reported separately. uiowa.edu

Emerging Methodologies and Technologies for Investigation

To address the existing challenges, researchers are developing and applying a range of innovative methodologies and technologies.

In silico toxicology and predictive modeling are emerging as powerful tools to fill data gaps in the absence of experimental toxicological data. nih.gov Quantitative Structure-Activity Relationship (QSAR) models are being developed to predict the estrogenic activity and other toxicological properties of OH-PCBs based on their molecular structure. oup.comnih.govingentaconnect.com These models can help prioritize congeners for further testing and provide insights into their potential mechanisms of action.

Advanced analytical techniques are enhancing the detection and quantification of OH-PCBs. Machine learning-assisted identification and quantification methods are being developed to overcome the limitations posed by the lack of analytical standards. nih.govacs.org These approaches use predictive models for retention times and mass spectrometry responses to identify and quantify OH-PCBs in complex samples. Furthermore, high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers improved sensitivity and selectivity for the analysis of these compounds. dphen1.com

Multi-omics approaches , integrating transcriptomics, metabolomics, and proteomics, are providing a more holistic understanding of the biological effects of PCBs and their metabolites. acs.orgresearchgate.net These technologies allow for the investigation of complex interactions between these compounds and biological systems, helping to elucidate pathways of toxicity.

Interdisciplinary Research Needs and Collaborative Initiatives

Addressing the multifaceted challenges associated with this compound necessitates a move towards more interdisciplinary research and collaborative initiatives.

There is a critical need for collaboration between synthetic chemists, analytical chemists, and toxicologists . Synthetic chemists are needed to develop methods for producing pure analytical standards of this compound and other OH-PCBs. This would, in turn, enable analytical chemists to develop and validate robust quantification methods, and toxicologists to conduct definitive studies on the compound's effects.

Environmental scientists and public health researchers must work together to understand the exposure pathways and potential health risks associated with this compound. This includes conducting studies to measure the levels of this compound in various environmental media and human populations. The Iowa Superfund Research Program, which brings together experts from various fields to study the health effects of PCBs, serves as a model for such collaborative efforts. uiowa.eduuiowa.edu

Furthermore, international collaboration is essential to address the global nature of PCB contamination. Sharing data, analytical methods, and toxicological information through platforms like the EPA's Health Assessment Workspace Collaborative (HAWC) can accelerate the risk assessment process for these persistent organic pollutants. epa.gov Such initiatives can help to harmonize research efforts and ensure that the most critical data gaps are addressed in a coordinated manner.

Q & A

Q. What analytical methods are recommended for detecting 4-Hydroxy-2,2',5'-trichlorobiphenyl in environmental or biological samples?